molecular formula C22H20N2OS3 B2916220 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 955600-63-2

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2916220
CAS No.: 955600-63-2
M. Wt: 424.6
InChI Key: QTHJHLAQOBDGOM-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a heterocyclic compound featuring a benzo[d]thiazole moiety fused to a thiophene ring, with an acetamide linker bearing a 4-(isopropylthio)phenyl substituent. This structural architecture places it within a broader class of bioactive molecules where benzo[d]thiazole and acetamide groups are critical for interactions with biological targets.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS3/c1-14(2)27-16-9-7-15(8-10-16)13-20(25)24-21-17(11-12-26-21)22-23-18-5-3-4-6-19(18)28-22/h3-12,14H,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHJHLAQOBDGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis or other thiophene-forming reactions.

    Coupling reactions: The benzo[d]thiazole and thiophene rings can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of organic electronic materials or as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Trifluoromethyl vs. Methoxy Substituents

Compounds 21 (trifluoromethyl) and 22 (methoxy) from demonstrate how electron-withdrawing (CF₃) and electron-donating (OCH₃) groups on the benzo[d]thiazole ring influence synthesis yields and physicochemical properties. Compound 21 (61% yield) outperforms 22 (51% yield), suggesting that the trifluoromethyl group may enhance reaction efficiency under microwave conditions.

Triazole-Modified Acetamides

highlights acetamide derivatives with 1,2,3-triazole substituents (e.g., 5f–5k ). For instance, 5f (hydroxypropyl-triazole) and 5g (phenyl-triazole) exhibit antibacterial activity, with melting points ranging from 133°C to 240°C, indicating varied thermal stability. The target compound’s isopropylthio group may offer intermediate hydrophobicity compared to polar hydroxypropyl or bulky phenyl groups, balancing solubility and bioavailability.

Thiophene/Thiazole Core Modifications

Thiophene vs. Tetrahydrobenzo[b]thiophene

describes a compound with a tetrahydrobenzo[b]thiophene core (CAS 919850-64-9), which introduces conformational rigidity compared to the target compound’s planar thiophene ring. This rigidity could alter binding affinity in enzyme inhibition, as seen in kinase-targeting analogs.

Thiazole-Sulfonyl Derivatives

In , compounds 47–50 incorporate benzo[d]thiazole-5-sulfonyl groups linked to piperazine. For example, 47 (3,5-difluorophenyl) and 48 (3-isopropylphenyl) show gram-positive antibacterial activity.

Aryl Group Variations

Methylthio vs. Ethylsulfonyl vs. Isopropylthio

  • Methylthio () : The compound with a 4-(methylthio)phenyl group (CAS 919850-64-9) has a molecular weight of 450.4. Its methylthio group provides moderate electron-donating effects.
  • Isopropylthio (Target Compound) : The isopropylthio group balances lipophilicity and steric bulk, which could optimize pharmacokinetic properties compared to methylthio or polar sulfonyl groups.

Data Tables: Structural and Functional Comparisons

Compound ID/Evidence Core Structure Substituents Molecular Weight Key Properties/Activities
Target Compound Thiophene-benzo[d]thiazole 4-(isopropylthio)phenyl ~450 (estimated) Hypothesized antimicrobial/antiproliferative
CAS 919850-64-9 Tetrahydrobenzo[b]thiophene 4-(methylthio)phenyl 450.6 Kinase inhibition (inferred)
CAS 942009-14-5 Benzo[d]thiazole 4-(ethylsulfonyl)phenyl 360.5 Enhanced metabolic stability
Compound 21 Benzo[d]thiazole 6-trifluoromethyl - 61% yield, microwave synthesis
Compound 5g Benzo[d]thiazole-triazole 4-phenyl - Antibacterial, Mp 133–134°C
Compound 48 Benzo[d]thiazole-sulfonyl 3-isopropylphenyl - Gram-positive antibacterial

Pharmacological and Functional Insights

  • Antimicrobial Potential: Structural parallels to 5g () and 48 () imply possible activity against gram-positive bacteria.
  • Sensing Applications () : The benzo[d]thiazole moiety in BTBPA enables fluoride ion sensing via Si–O bond cleavage. The target compound’s isopropylthio group could be tailored for similar environmental sensing applications.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-(isopropylthio)phenyl)acetamide, with CAS number 923394-53-0, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in the context of cancer research.

Chemical Structure and Properties

The compound features a benzothiazole ring fused to a thiophene ring , which is further connected to a phenylacetamide group . The molecular formula is C22H20N2OS2C_{22}H_{20}N_{2}OS_{2}, and it has a molecular weight of 392.5 g/mol. The structural complexity contributes to its diverse biological interactions.

PropertyValue
CAS Number923394-53-0
Molecular FormulaC22H20N2OS2
Molecular Weight392.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to therapeutic effects such as:

  • Induction of Apoptosis : The compound has been shown to increase apoptotic cell populations in cancer cell lines, suggesting its potential as an anticancer agent.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle perturbations, effectively halting the proliferation of cancer cells.

Anticancer Effects

Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated significant cytotoxic effects against MKN-45 gastric adenocarcinoma cells, outperforming conventional drugs like Paclitaxel in inducing cell death .
    • The compound exhibited IC50 values in the low micromolar range against multiple plasmacytoma and leukemia cell lines, indicating potent anticancer activity .

Comparative Studies

A comparative analysis with similar compounds reveals that this compound has unique properties that enhance its efficacy:

CompoundIC50 (µM)Target Cell Line
This compound0.3AMO1 Plasmacytoma
Cisplatin1.0AMO1 Plasmacytoma
Other Benzothiazole Derivatives>10Various Cancer Lines

Research Findings

Research indicates that the compound's mechanism involves the coordination of metal ions (e.g., Pd(II)), which enhances its cytotoxicity through increased cellular uptake and interaction with DNA . Additionally, it has been noted for its potential in overcoming drug resistance in cancer therapies.

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